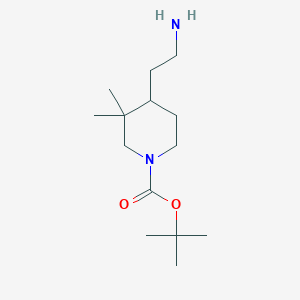
2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol . This compound is characterized by the presence of a bromine atom at the second position and a trifluoroethoxy group at the fourth position on a pyridine ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-bromo-4-hydroxypyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine depends on its specific applicationThe trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its target sites .
Comparación Con Compuestos Similares
2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine can be compared with other similar compounds, such as:
2-Bromo-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a trifluoroethoxy group, which can affect its reactivity and applications.
4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: This is an isomer with the bromine and trifluoroethoxy groups at different positions on the pyridine ring.
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound has a benzene ring instead of a pyridine ring, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
2-bromo-4-(2,2,2-trifluoroethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSZWTZCJXBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B7961591.png)




![2,6-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B7961625.png)




![5-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7961654.png)
![Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7961666.png)

